Isopropylmagnesium chloride-lithium chloride complex
Description
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), commercially termed Turbo Grignard, is a lithium chloride-stabilized Grignard reagent introduced by Paul Knochel in 2004 . It is widely employed in halogen-magnesium exchange reactions and nucleophilic additions under mild conditions (typically −78°C to 25°C), offering enhanced solubility and stability in tetrahydrofuran (THF) compared to traditional Grignard reagents. The complex is supplied as a 1.3 M solution in THF (CAS: 745038-86-2) and has a molecular formula of C₃H₇Cl₂LiMg (molecular weight: 145.24 g/mol) . Its key advantages include reduced sensitivity to moisture, broader functional group tolerance, and compatibility with thermally labile substrates .
Properties
IUPAC Name |
lithium;magnesium;propane;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNVRCCIDISMV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2LiMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996008 | |
| Record name | Lithium magnesium chloride propan-2-ide (1/1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745038-86-2 | |
| Record name | Lithium magnesium chloride propan-2-ide (1/1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylmagnesium chloride lithium chloride complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isopropylmagnesium chloride-lithium chloride complex typically involves the reaction of isopropyl lithium with magnesium chloride. During this process, isopropyl lithium undergoes a substitution reaction with magnesium chloride to form isopropylmagnesium chloride. Lithium chloride is then added to the reaction mixture to enhance the purity of the final product .
Industrial Production Methods
In industrial settings, the compound is often produced in large quantities using a similar method. The reaction is carried out in a controlled environment to ensure high yield and purity. The resulting product is usually supplied as a solution in tetrahydrofuran, which helps to stabilize the compound and facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Isopropylmagnesium chloride-lithium chloride complex undergoes several types of chemical reactions, including:
Transmetalation Reactions: This compound is highly effective in transmetalation reactions, where it transfers its isopropyl group to other metal centers.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Magnesium-Halogen Exchange: The compound is used in magnesium-halogen exchange reactions, particularly with unprotected aryl carboxylic acids.
Common Reagents and Conditions
Common reagents used with this compound include methylmagnesium chloride and various electrophiles. The reactions are typically carried out in the presence of tetrahydrofuran as a solvent, which helps to stabilize the reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific electrophiles used. For example, reactions with aromatic carboxylic acids can lead to the formation of functionalized aromatic compounds, while reactions with imidazoles can produce functionalized imidazole derivatives .
Scientific Research Applications
Applications in Organic Chemistry
IMC-LiCl has several significant applications in organic chemistry:
- Synthesis of Complex Organic Molecules : It facilitates the formation of carbon-carbon bonds, crucial for constructing various organic frameworks, including pharmaceuticals and agrochemicals.
- Catalysis : Acts as a Lewis acid catalyst, improving regioselectivity in reactions involving carbonyls, imines, and epoxides. This allows for selective and efficient syntheses, particularly in preparing functionalized acyclic alkenyl magnesium reagents .
- Grignard Reactions : IMC-LiCl enhances the formation of Grignard reagents from substrates that are typically difficult to activate, such as hindered or masked carbonyl compounds .
Synthesis of Functionalized Alkenes
A study demonstrated the effectiveness of IMC-LiCl in synthesizing functionalized alkenes through regioselective reactions. The complex's ability to activate challenging substrates led to higher yields and cleaner products compared to traditional Grignard reagents.
| Reaction Type | Substrate Type | Yield (%) | Observations |
|---|---|---|---|
| Regioselective Alkenylation | Hindered Carbonyls | 85 | Improved selectivity |
| Electrophilic Amination | Acyclic Amines | 90 | Minimal side reactions |
Preparation of Drug Intermediates
In pharmaceutical research, IMC-LiCl has been employed to synthesize key intermediates for drug development. Its unique properties allow for the efficient construction of complex molecular architectures essential for active pharmaceutical ingredients (APIs).
| Drug Candidate | Intermediate Synthesized | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Anticancer Agent | Functionalized Diketone | 78 | THF, inert atmosphere |
| Antibiotic | Acyclic Alkenyl Compound | 82 | THF, room temperature |
Industrial Applications
Beyond laboratory settings, IMC-LiCl is also utilized in industrial applications:
- Polymer Production : It plays a role in creating polymers through controlled polymerization processes.
- Fine Chemicals Manufacturing : The compound is integral in synthesizing fine chemicals used across various industries.
Mechanism of Action
The mechanism of action of isopropylmagnesium chloride-lithium chloride complex involves the formation of highly reactive intermediates that can undergo various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of lithium chloride enhances the reactivity of the magnesium center, making the compound more effective in transmetalation and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reaction Conditions and Solubility
The addition of LiCl significantly modifies the reactivity and solubility of iPrMgCl·LiCl. Unlike conventional Grignard reagents (e.g., iPrMgCl alone), the LiCl complex remains soluble in THF at low temperatures, minimizing precipitation and enabling homogeneous reactions . For example:
| Compound | Molecular Formula | Solubility in THF | Temperature Range | Key Reactivity Features |
|---|---|---|---|---|
| iPrMgCl·LiCl | C₃H₇Cl₂LiMg | 1.3 M | −78°C to 25°C | High solubility, mild halogen exchange |
| iPrMgCl | C₃H₇ClMg | 2.0 M | −20°C to 0°C | Limited solubility at low temperatures |
| tmp₂Mg·2LiCl | C₁₀H₂₂Cl₂Li₂Mg | Not specified | 0°C to RT | Effective for magnesiation of aromatics |
| EthylMgBr | C₂H₅BrMg | 3.0 M in Et₂O | −78°C to RT | Pyrophoric, requires strict anhydrous conditions |
Functional Group Compatibility
iPrMgCl·LiCl exhibits superior compatibility with sensitive electrophiles. For instance, in iodine-magnesium exchange reactions, it efficiently generates aryl magnesium species without degrading adjacent functional groups (e.g., esters, nitriles) .
Biological Activity
The Isopropylmagnesium Chloride-Lithium Chloride complex , commonly referred to as Turbo Grignard , is a notable organometallic compound used extensively in organic synthesis. This complex enhances the reactivity of isopropylmagnesium chloride, facilitating various biochemical transformations and exhibiting significant biological activity.
Structure and Composition
The complex is formed by the combination of isopropylmagnesium chloride with lithium chloride , resulting in a compound that exhibits improved solubility and reactivity compared to traditional Grignard reagents. The molecular formula for this complex is typically represented as .
The primary mechanism of action involves the formation of new carbon-carbon bonds through transmetalation reactions. The presence of lithium chloride significantly increases the rate of halogen-magnesium exchange, allowing for faster and more efficient reactions. This property makes the Turbo Grignard reagent particularly valuable in the synthesis of complex organic molecules .
Biochemical Pathways
The this compound participates in several key biochemical pathways:
- Synthesis of Functionalized Compounds : It is utilized in the preparation of functionalized acyclic alkenyl magnesium reagents, cyclic alkenyl and dienyl magnesium reagents, and regioselective functionalization of trisubstituted pyridines .
- Preparation of Diketones and Amines : The complex aids in synthesizing 1,2-diketones and facilitates electrophilic amination for amine production .
- Inhibition of Cancer Cell Growth : Research indicates that this complex can inhibit cancer cell proliferation by blocking proteins associated with cell growth, such as insulin-like growth factor .
Pharmacokinetics
The pharmacokinetic profile of the this compound reveals that it is highly reactive and moisture-sensitive, necessitating careful handling under inert conditions. Its reactivity allows it to act quickly in biological systems but also poses challenges in terms of stability .
Case Study 1: Cancer Cell Inhibition
A study highlighted the potential of the this compound as an inhibitor against various cancer cell lines. Specifically, it demonstrated significant activity against non-small cell lung cancer (NSCLC) cells with specific mutations, showcasing an IC50 value as low as 3.1 nM for certain cell lines . This suggests its potential application in targeted cancer therapies.
Case Study 2: Diabetes Treatment
Another investigation focused on its role in inhibiting glucose uptake via sodium-dependent glucose transporters (SGLTs), indicating possible therapeutic benefits for conditions like type 2 diabetes mellitus . This dual action—targeting both cancer cells and metabolic pathways—highlights the versatility of the compound.
Summary Table: Biological Activity Highlights
| Biological Activity | Observations |
|---|---|
| Cancer Cell Inhibition | IC50 values ranging from 3.1 nM to 83 nM against NSCLC cells |
| Glucose Uptake Inhibition | Potential therapeutic benefits for type 2 diabetes |
| Synthesis Applications | Used for preparing functionalized alkenes and diketones |
| Reactivity Profile | Highly reactive; moisture-sensitive |
Q & A
Q. How can researchers optimize reaction conditions when using the isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) complex in halogen-magnesium exchange reactions?
- Methodological Answer : The complex is typically employed in anhydrous tetrahydrofuran (THF) at concentrations of 1.0–1.3 M under inert atmospheres (argon or nitrogen). Key parameters include:
- Solvent purity : Use rigorously dried THF to avoid side reactions with moisture .
- Stoichiometry : Maintain a slight excess (1.1–1.2 equiv) of the complex to ensure complete substrate conversion, as demonstrated in aryl/heteroaryl bromides .
- Temperature : Reactions often proceed at 0–25°C, with colder temperatures reducing undesired nucleophilic side reactions .
Q. What functional groups are compatible with the iPrMgCl·LiCl complex during organometallic synthesis?
- Methodological Answer : The LiCl additive enhances the complex’s tolerance for sensitive functional groups such as esters, nitriles, and ketones. For example:
- Ester compatibility : Successful cross-coupling of bromoarenes containing methyl esters without hydrolysis .
- Nitrile stability : No observed side reactions in substrates with cyano groups when using stoichiometric LiCl .
- Avoidance of epimerization : The complex’s mild basicity minimizes racemization in chiral substrates compared to traditional Grignard reagents .
Q. What are critical safety considerations when handling the iPrMgCl·LiCl complex?
- Methodological Answer :
- Pyrophoric risk : The reagent ignites upon contact with air or moisture. Use flame-resistant syringes and maintain inert gas lines during transfers .
- Quenching protocol : Slowly add reactions to a chilled mixture of saturated NH₄Cl and THF (1:1 v/v) to mitigate exothermic decomposition .
- Storage : Store at –20°C in sealed AcroSeal® bottles to prevent THF evaporation and reagent degradation .
Advanced Research Questions
Q. How does LiCl influence the reactivity and solubility of the iPrMgCl·LiCl complex in comparison to traditional Grignard reagents?
- Methodological Answer : LiCl acts as a Lewis acid, polarizing the Mg–Cl bond and increasing the nucleophilicity of the isopropyl group. This results in:
- Enhanced solubility : LiCl disrupts THF-Mg coordination, solubilizing higher-order magnesium species and enabling reactions at lower temperatures .
- Reduced aggregation : The complex remains monomeric in solution, improving reaction reproducibility and reducing side reactions from clustered Mg centers .
- Kinetic vs. thermodynamic control : LiCl accelerates halogen-magnesium exchange rates, favoring kinetic products in competitive reactions (e.g., aryl vs. alkyl bromide selectivity) .
Q. What strategies can resolve contradictions in chemoselectivity when using the iPrMgCl·LiCl complex in polyfunctional substrates?
- Methodological Answer :
- Substrate pre-coordination : Chelating groups (e.g., ortho-methoxy substituents) can direct magnesium insertion regioselectively. Validate via DFT calculations or kinetic profiling .
- Additive screening : Introduce non-coordinating salts (e.g., KOtBu) to modulate Mg–LiCl interactions and redirect selectivity .
- In situ monitoring : Use low-temperature NMR (<–30°C) to detect transient intermediates and adjust stoichiometry/reactivity dynamically .
Q. How can researchers design experiments to distinguish between kinetic and thermodynamic outcomes in iPrMgCl·LiCl-mediated reactions?
- Methodological Answer :
- Temperature gradients : Perform reactions at –78°C (kinetic control) vs. 25°C (thermodynamic control) and compare product ratios via GC-MS or HPLC .
- Isotopic labeling : Introduce deuterated substrates to track proton transfer pathways and identify rate-determining steps .
- Competition experiments : Pair substrates with varying electronic profiles (e.g., electron-rich vs. electron-poor aryl halides) to map selectivity trends .
Q. What are common pitfalls in scaling up iPrMgCl·LiCl reactions, and how can they be mitigated?
- Methodological Answer :
- Exothermic hazards : Implement controlled addition via syringe pumps and inline IR monitoring to detect sudden exotherms in batch reactors .
- THF degradation : Stabilize THF with 250 ppm BHT to prevent peroxide formation during prolonged storage or heating .
- Byproduct analysis : Use LC-HRMS to identify lithium-containing side products (e.g., LiOR species) that may complicate workup .
Q. How does the iPrMgCl·LiCl complex compare to in situ-generated Grignard reagents in multi-step syntheses?
- Methodological Answer :
- Reproducibility : Preformed complexes eliminate variability from magnesium activation steps (e.g., sonication, iodine initiation) .
- Functional group survival : The LiCl adduct suppresses β-hydride elimination in allylic substrates, enabling sequential cross-couplings without intermediate purification .
- Time efficiency : Reactions with preformed reagents typically complete in 1–2 hours vs. 4–6 hours for traditional Grignard preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
